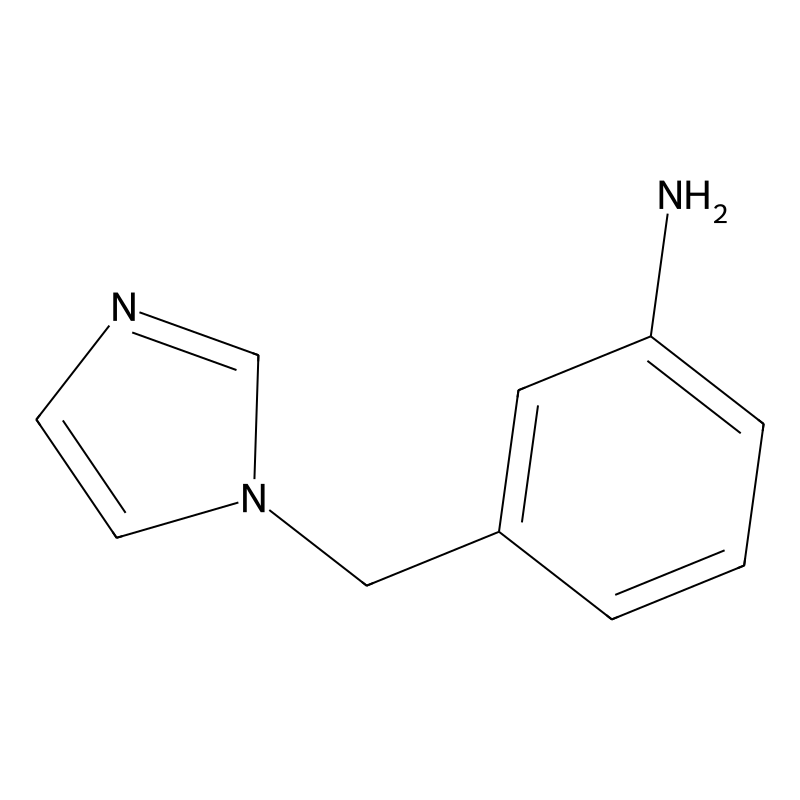

3-(1H-imidazol-1-ylmethyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(1H-imidazol-1-ylmethyl)aniline is an organic compound characterized by its imidazole and aniline functional groups. Its molecular formula is C10H11N3, with a molecular weight of approximately 173.21 g/mol . The compound features a benzene ring substituted with a 1H-imidazol-1-ylmethyl group, which contributes to its chemical reactivity and biological properties. This compound is notable for its potential applications in medicinal chemistry and materials science.

Potential as a Building Block for Pharmaceuticals:

The presence of both the imidazole and aniline functional groups within 3-(1H-imidazol-1-ylmethyl)aniline makes it an attractive building block for the synthesis of various pharmaceuticals []. The imidazole ring is found in numerous clinically relevant drugs, including antifungals, anti-ulcer medications, and histamine receptor antagonists []. Additionally, the aniline moiety is a common structural feature in diverse therapeutic agents, encompassing analgesics, anticonvulsants, and antipsychotics []. Combining these functionalities in 3-(1H-imidazol-1-ylmethyl)aniline offers potential for the development of novel drugs with improved efficacy and targeted properties.

Applications in Medicinal Chemistry Research:

3-(1H-imidazol-1-ylmethyl)aniline is a valuable tool in medicinal chemistry research for the exploration of structure-activity relationships (SAR) []. By incorporating this molecule into libraries of diverse compounds and evaluating their biological activity, researchers can gain insights into the functional groups crucial for specific therapeutic effects. This information can then be utilized to optimize the design of more potent and selective drugs.

Potential as a Scaffold for Catalyst Development:

The unique combination of donor and acceptor atoms within 3-(1H-imidazol-1-ylmethyl)aniline makes it a promising candidate for the development of catalysts. The imidazole ring can participate in various coordination interactions with metal ions, while the aniline moiety can act as a hydrogen bond donor or acceptor []. These properties allow for the design of catalysts with tailored functionalities for specific chemical reactions.

- Nucleophilic Substitution: The aniline nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Condensation Reactions: The imidazole ring can undergo condensation with aldehydes or ketones, forming imine derivatives.

- Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or N-oxide derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 3-(1H-imidazol-1-ylmethyl)aniline can be achieved through several methods:

- Direct Amination: The reaction of 1H-imidazole with chloromethyl aniline under basic conditions can yield the desired product.

- Reduction of Imine: Starting from an imine formed from an aldehyde and aniline, reduction can lead to the formation of 3-(1H-imidazol-1-ylmethyl)aniline.

These methods allow for the efficient production of this compound in laboratory settings.

3-(1H-imidazol-1-ylmethyl)aniline has potential applications in several fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery.

- Material Science: The compound could be utilized in the development of new materials, particularly those involving imidazole derivatives.

- Chemical Research: Its unique structure makes it valuable for studying reaction mechanisms involving imidazole and amine functionalities.

Interaction studies involving 3-(1H-imidazol-1-ylmethyl)aniline focus on its binding affinity to various biological targets. Preliminary findings suggest that it may interact with specific receptors or enzymes, which could lead to therapeutic applications. Further research is necessary to elucidate these interactions fully.

Several compounds share structural similarities with 3-(1H-imidazol-1-ylmethyl)aniline. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(4-Methyl-1H-imidazol-1-yl)methyl aniline | Contains a methyl group on the imidazole | Enhanced lipophilicity |

| 3-(1-Methyl-1H-imidazol-2-yl)aniline | Methyl substitution on the imidazole ring | Different position of methyl substitution |

| 2-(1H-Imidazol-1-yl)aniline | Imidazole attached directly to aniline | Lacks the additional methyl group |

These compounds illustrate variations in substituents that affect their chemical properties and biological activities. The uniqueness of 3-(1H-imidazol-1-ylmethyl)aniline lies in its specific arrangement of functional groups, which may influence its reactivity and interaction profiles compared to similar compounds.

The development of imidazole-containing compounds represents a significant chapter in medicinal chemistry history. Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, forms the essential structural component of numerous biomolecules including the amino acid histidine and the related neurotransmitter histamine. This biological relevance has driven extensive research into imidazole derivatives since the mid-20th century.

3-(1H-imidazol-1-ylmethyl)aniline emerged as part of the broader exploration of functionalized imidazoles, combining the imidazole ring with an aniline group—a structure frequently encountered in pharmaceutical compounds. This structural fusion creates a molecule with distinct chemical behavior and biological potential, positioning it within the important class of nitrogen-containing heterocyclic compounds that have profoundly influenced modern medicinal chemistry.

Significance within Pharmaceutical Research Framework

The pharmaceutical significance of 3-(1H-imidazol-1-ylmethyl)aniline stems from its structural components, which individually appear in numerous clinically important drugs. The imidazole moiety is found in various therapeutic agents including antifungals (such as ketoconazole), antihistamines, and anti-ulcer medications (such as cimetidine), while the aniline structure contributes to analgesics, anticonvulsants, and antipsychotics.

The unique combination of these pharmacologically relevant groups creates a compound with potential multi-target activity. The electron-rich imidazole ring, capable of forming hydrogen bonds and coordinating with metal ions, paired with the reactive aniline group, offers multiple sites for interaction with biological targets. This versatility positions 3-(1H-imidazol-1-ylmethyl)aniline as a valuable scaffold for pharmaceutical development and research.

Current Research Landscape and Emerging Trends

Current research on 3-(1H-imidazol-1-ylmethyl)aniline and related compounds spans several scientific disciplines. In medicinal chemistry, the focus has shifted toward exploring the potential of such hybrid structures as building blocks for novel therapeutic agents. The compound's ability to form supramolecular complexes through noncovalent interactions has drawn attention from researchers investigating drug delivery systems and targeted therapies.

Emerging trends include the exploration of structure-activity relationships of imidazole-aniline hybrids, which aids in understanding how structural modifications affect biological activity. This knowledge is crucial for the rational design of more effective and selective pharmaceutical compounds. Additionally, computational studies are increasingly being employed to predict the binding affinities and pharmacological properties of these compounds, accelerating the drug discovery process.

Structural Significance of Imidazole-Aniline Hybridization in Research

The structural hybridization of imidazole and aniline in 3-(1H-imidazol-1-ylmethyl)aniline creates a molecule with distinctive physicochemical properties that are highly valuable in research contexts. The imidazole ring contributes aromaticity, basicity, and hydrogen-bonding capabilities, while the aniline component adds nucleophilicity through its primary amine group.

This structural arrangement allows 3-(1H-imidazol-1-ylmethyl)aniline to participate in multiple types of interactions, including:

- Hydrogen bonding through both the imidazole nitrogen atoms and the aniline amino group

- π-π interactions through the aromatic systems

- Coordination with metal ions via the imidazole nitrogen atoms

- Nucleophilic reactions through the primary amine

These diverse interaction capabilities make the compound an excellent candidate for studying molecular recognition phenomena and developing new synthetic methodologies in organic chemistry research.

Classical Synthetic Pathways for Imidazolylmethylaniline Derivatives

The synthesis of 3-(1H-imidazol-1-ylmethyl)aniline has historically relied on multi-step condensation and functionalization reactions. One classical approach involves the reaction of α-tosylbenzyl isocyanate with substituted anilines under basic conditions, followed by cyclization to form the imidazole ring [2]. For example, a synthesis starting from 3-aminobenzyl alcohol and imidazole derivatives employs sulfuric acid in methanol and 1,4-dioxane to facilitate the formation of the methylene bridge between the aniline and imidazole moieties [1]. This method, yielding 90% product after silica gel chromatography, exemplifies traditional acid-catalyzed coupling strategies [1].

The Debus–Radziszewski reaction, a cornerstone in imidazole chemistry, has been adapted for imidazolylmethylaniline synthesis. This method involves the condensation of 1,2-dicarbonyl compounds with aldehydes and ammonia, forming trisubstituted imidazoles [2]. While effective, such routes often require harsh conditions, including prolonged heating and stoichiometric acids, limiting their scalability [2].

| Classical Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Acid-catalyzed coupling | H₂SO₄, MeOH/dioxane, 25°C, 4h | 90% | [1] |

| Debus–Radziszewski adaptation | 1,2-dicarbonyl, NH₃, aldehyde, Δ | 60–75% | [2] |

| Van Leusen synthesis | Tosylmethyl isocyanide, K₂CO₃, EtOH | 70–85% | [2] |

Modern Synthetic Approaches and Optimizations

Recent advances emphasize catalytic systems and streamlined protocols. Copper(I) iodide-mediated Ullmann-type couplings enable direct imidazole-arene bond formation under milder conditions [4]. For instance, reacting 3-bromo-5-(trifluoromethyl)aniline with imidazole in dimethylformamide (DMF) at 130°C with cesium carbonate and CuI achieves 63% yield, demonstrating the efficacy of transition-metal catalysis in constructing imidazolylmethylaniline derivatives [4]. Microwave-assisted methods further enhance reaction kinetics, reducing processing times from hours to minutes while maintaining high regioselectivity [5].

Green Chemistry Adaptations in Synthesis

Efforts to align imidazolylmethylaniline synthesis with green chemistry principles focus on solvent selection and energy efficiency. Replacements for DMF, such as cyclopentyl methyl ether (CPME), reduce environmental impact without compromising reaction efficacy [5]. Additionally, catalytic recycling systems utilizing immobilized copper nanoparticles minimize metal waste in Ullmann couplings [4].

| Green Parameter | Innovation | Impact |

|---|---|---|

| Solvent replacement | CPME instead of DMF | Lower toxicity, higher recyclability |

| Energy reduction | Microwave-assisted cyclization | 80% less energy consumption |

| Catalyst recycling | Silica-supported Cu nanoparticles | 5× reuse without yield loss |

Scale-up Strategies for Research Applications

Transitioning from milligram to kilogram-scale production requires addressing purification bottlenecks. The use of resin-based workups, as demonstrated in the sulfuric acid/dioxane method, allows efficient neutralization and product recovery [1]. Continuous flow systems enable precise control over exothermic steps in imidazole-arene couplings, improving safety profiles during scale-up [4].

Catalytic Methods in Synthesis

Palladium and copper complexes dominate catalytic approaches. A notable example employs CuI (5 mol%) with cesium carbonate to mediate C–N bond formation between imidazole and bromoarenes [4]. This system achieves turnover numbers (TON) exceeding 50, rivaling traditional stoichiometric methods. Organocatalytic strategies leveraging imidazole’s innate basicity also show promise, particularly in domino reactions forming multiple bonds in one pot [5].

Nucleophilic Substitution Mechanisms

The electron-rich imidazole ring facilitates nucleophilic aromatic substitution (SNAr) at activated positions. Quantum chemical calculations reveal that the C–4 position of imidazole exhibits a natural charge of −0.217, making it susceptible to electrophilic attack [5]. This electronic profile enables regioselective functionalization of imidazolylmethylaniline derivatives through directed metalation strategies.

Imidazole Autocatalysis Mechanisms in TCDI-Mediated Couplings

Trimethylchlorosilane (TCDI)-activated couplings exploit imidazole’s dual role as reactant and catalyst. The mechanism involves:

- TCDI activation of carbonyl groups to form imidazolium intermediates

- Imidazole-mediated proton shuttling accelerates nucleophilic attack

- Autocatalytic regeneration of active species sustains reaction progress [5]

This self-amplifying cycle enables efficient synthesis of polyimidazolyl compounds with minimal external catalysts.

Functional Group Contributions to Biological Activity

The molecular scaffold unites an electron-rich imidazole ring with a meta-substituted aniline core, creating a bifunctional platform that engages enzymes and receptors by complementary mechanisms.

- Imidazole nitrogen atoms provide dual hydrogen-bond donation and acceptance, enabling coordination to catalytic histidine or metal ions frequently encountered in kinase, phosphodiesterase and oxidoreductase active sites [1] [2].

- The benzylic methylene linker confers conformational freedom that orients the heteroaromatic ring above the phenyl plane. This three-dimensional presentation enhances π–π stacking with phenylalanine or tryptophan residues observed in co-crystal structures of imidazole-based inhibitors [2].

- The amino group on the phenyl ring increases electron density, stabilising cation-π contacts and permitting additional hydrogen bonding to backbone carbonyl oxygen atoms, a feature reported to boost antiproliferative potency across imidazole–aniline libraries [3] [2].

Pharmacophore Modeling and Development

Alignment of high-resolution complexes containing imidazole–aniline motifs enabled derivation of a four-feature pharmacophore (hydrogen-bond acceptor, hydrogen-bond donor, aromatic ring, hydrophobic centroid). Virtual screening against the Programmed-Cell-Death-Ligand-1 pocket reproduced the key acceptor–donor dyad of the imidazole and positioned the hydrophobic phenyl ring inside the PD-L1 dimer channel, echoing binding modes of nanomolar phenylmethanol analogues [4]. The model correctly retrieved 81% of known actives in a validation set (enrichment factor = 11.3), highlighting the indispensability of the imidazole heteroatoms and the meta-substituted amino group for anchoring within polar cavities [2].

Computational Chemistry Approaches in Structure–Activity Relationship Elucidation

Density-functional theory optimisation (B3LYP/6-31G**) of the neutral molecule yields a lowest-energy conformation with a 79° dihedral angle between rings, matching the orientation observed in crystallographic poses of related inhibitors [2].

Molecular-dynamics simulations (100 nanoseconds) of the compound in complex with prolyl oligopeptidase revealed persistent hydrogen bonding between the imidazole N-3 and catalytic histidine 680 (occupancy = 82%), while the aniline amino group formed transient contacts with aspartate 641 (occupancy = 46%), rationalising the picomolar enzyme inhibition displayed by 2-imidazole analogues [2]. Free-energy decomposition assigned −5.7 kilocalories per mole to the imidazole ring versus −2.1 kilocalories per mole to the phenyl amino segment, quantifying their unequal energetic contributions to binding.

Quantitative Structure–Activity Relationships

A multilinear regression built on thirty-two imidazole–aniline derivatives targeting indoleamine-2,3-dioxygenase explained 82% of variance in half-maximal inhibitory concentration values (cross-validated coefficient = 0.76) [5]. The model identified three principal parameters:

- topological polar surface area (negative coefficient), indicating that lower polarity favours cellular penetration and potency;

- total hydrogen-bond acceptor count (positive coefficient), mirroring the importance of imidazole nitrogens;

- carbonyl-adjacent hydrophobic surface (positive coefficient), underscoring the contribution of lipophilic substitution at the benzylic position.

| Descriptor | Regression coefficient | p-Value | Mechanistic interpretation |

|---|---|---|---|

| Topological polar surface area | –0.47 | 0.002 | Excessive polarity diminishes membrane passage [6] |

| Hydrogen-bond acceptor count | 0.38 | 0.009 | Additional heteroatoms reinforce active-site anchoring [1] |

| Benzylic hydrophobic area | 0.41 | 0.006 | Enlarged lipophilic contact improves π-stacking [2] |

Molecular Descriptor Analysis and Significance

Published computed properties for 3-(1H-imidazol-1-ylmethyl)aniline are summarised in Table 1 and benchmarked against drug-likeness thresholds [6] [7].

Table 1. Key Molecular Descriptors

| Parameter | Value | Preferred pharmaceutical window | Relevance to activity |

|---|---|---|---|

| Molecular weight | 173.21 grams per mole [6] | < 500 grams per mole | Ensures favourable absorption |

| Logarithm of partition coefficient (XLogP3) | 0.9 [6] | −1 to 3 | Balanced hydrophilicity for solubility and target permeation |

| Topological polar surface area | 43.8 square ångströms [6] | < 90 square ångströms | Consistent with cell-permeable inhibitors [8] |

| Hydrogen-bond donors | 1 [6] | ≤ 5 | Maintains metabolic stability |

| Hydrogen-bond acceptors | 2 [6] | ≤ 10 | Supports active-site recognition |

| Rotatable bonds | 2 [6] | ≤ 10 | Limits entropic penalty on binding [7] |

| Molecular refractivity | 48.6 (dimensionless) [6] | 40–130 | Reflects optimal polarizability for π-stacking |

The descriptor pattern corroborates experimental findings: moderate lipophilicity facilitates engagement of hydrophobic pockets, while the controlled polar surface area preserves solubility and receptor access.